adenosine 5/'-monophosphate 2/',3/'-dialdehyde adenosine 5/'-monophosphate 2/',3/'-dialdehyde
Brand Name: Vulcanchem
CAS No.: 13011-02-4
VCID: VC0088799
InChI: InChI=1S/C10H12N5O7P/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)22-6(1-16)3-21-23(18,19)20/h1-2,4-7H,3H2,(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1
SMILES: C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N
Molecular Formula: C10H12N5O7P
Molecular Weight: 345.21 g/mol

adenosine 5/'-monophosphate 2/',3/'-dialdehyde

CAS No.: 13011-02-4

Main Products

VCID: VC0088799

Molecular Formula: C10H12N5O7P

Molecular Weight: 345.21 g/mol

adenosine 5/'-monophosphate 2/',3/'-dialdehyde - 13011-02-4

CAS No. 13011-02-4
Product Name adenosine 5/'-monophosphate 2/',3/'-dialdehyde
Molecular Formula C10H12N5O7P
Molecular Weight 345.21 g/mol
IUPAC Name [(2R)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-oxopropyl] dihydrogen phosphate
Standard InChI InChI=1S/C10H12N5O7P/c11-9-8-10(13-4-12-9)15(5-14-8)7(2-17)22-6(1-16)3-21-23(18,19)20/h1-2,4-7H,3H2,(H2,11,12,13)(H2,18,19,20)/t6-,7+/m0/s1
Standard InChIKey MEHSJNLHNAMNGO-NKWVEPMBSA-N
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@H](COP(=O)(O)O)C=O)N
SMILES C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(COP(=O)(O)O)C=O)N
Synonyms 2',3'-dialdehyde AMP
adenosine 5'-monophosphate 2',3'-dialdehyde
dial-AMP
PubChem Compound 5748329
Last Modified Nov 11 2021
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